tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
The compound “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .
Synthesis Analysis
While the exact synthesis process for “tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” is not available, similar compounds such as “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” have been used to synthesize ketohexokinase (KHK) inhibitors .Molecular Structure Analysis
The molecular structure of “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” has an empirical formula of C11H19NO5S, a CAS Number of 1340481-90-4, and a molecular weight of 277.34 .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” include a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and its related compounds often involves intricate chemical reactions. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester using intramolecular lactonization reactions. The molecular structure was determined via X-ray diffraction analysis, showcasing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactions and Pathways
The compound and its variants are used in various chemical reactions and pathways. Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding a mixture of isomeric condensation products (Moskalenko & Boev, 2012).
Application in Stereochemistry
The compound's derivatives are pivotal in stereochemical analysis and synthesis. Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters, highlighting its role in understanding molecular conformations (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Use in Heterocyclic Compound Synthesis
This compound is integral to synthesizing biologically active heterocyclic compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for creating novel compounds complementing piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)10(4-6-15)5-7-17-13/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPKXHBHJIVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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